

In-Depth Technical Guide to the Intellectual Property Landscape of TEAD-IN-12

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Compound of Interest

Compound Name: TEAD-IN-12

Cat. No.: B15134874

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Introduction

TEAD-IN-12, also identified as compound 58B, is a potent and orally active inhibitor of the TEA Domain (TEAD) family of transcription factors. As key downstream effectors of the Hippo signaling pathway, TEADs play a critical role in cell proliferation, survival, and organ size control. Dysregulation of the Hippo-YAP/TAZ-TEAD axis is a known driver in various cancers, making TEAD inhibitors a promising therapeutic strategy. This technical guide provides a comprehensive overview of the intellectual property surrounding **TEAD-IN-12**, with a focus on its quantitative data, the experimental protocols used for its characterization, and the core biological pathways it modulates.

Intellectual Property Overview

TEAD-IN-12 is disclosed in the patent application WO2024067773A1, titled "Tead inhibitors and methods of uses thereof." This patent application covers a series of compounds, with **TEAD-IN-12** (58B) being a specific embodiment. The intellectual property encompasses the composition of matter for these inhibitors, their pharmaceutical compositions, and their methods of use in treating TEAD-dependent diseases, particularly cancer.

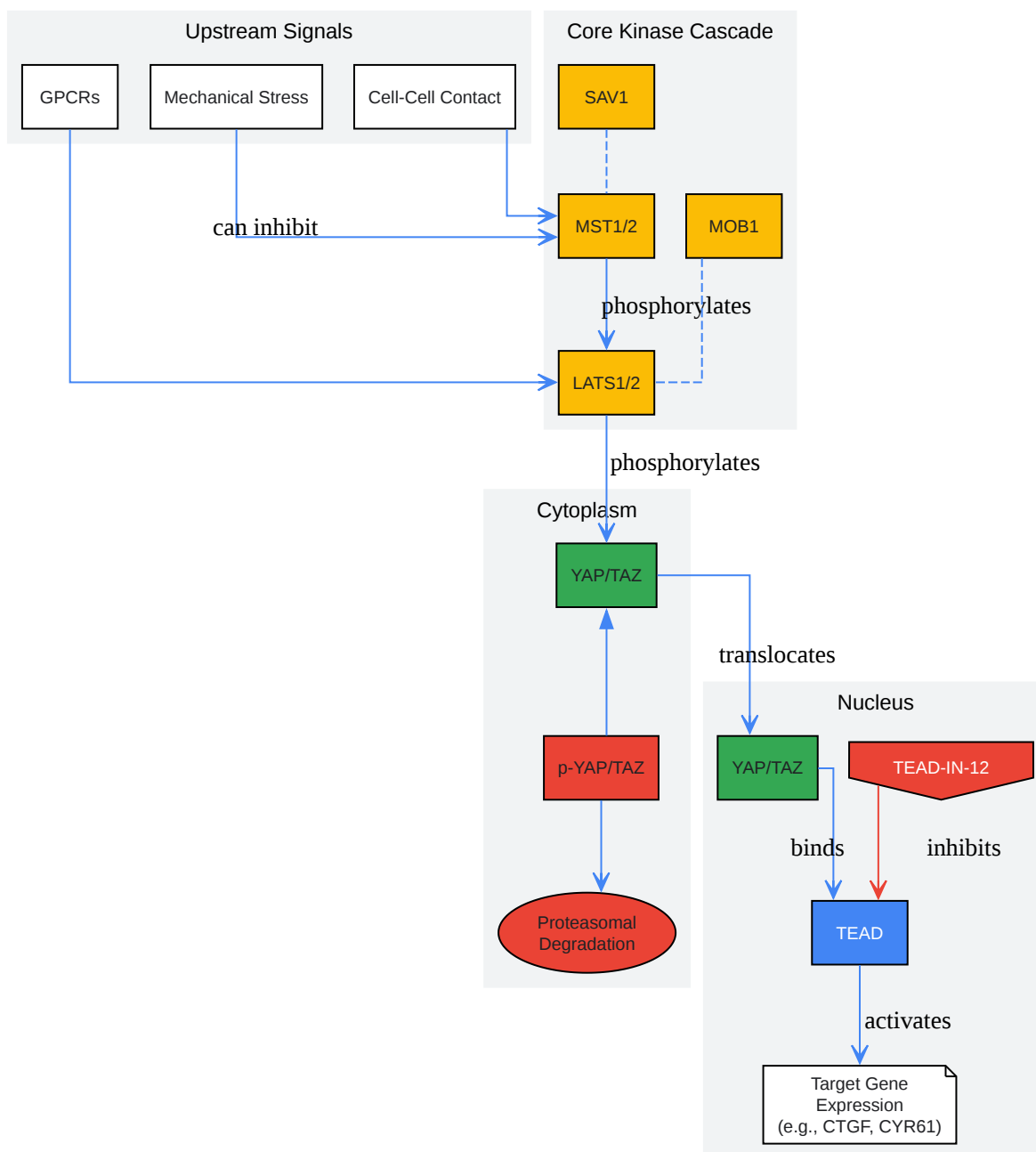
Quantitative Data

The following table summarizes the key quantitative data for **TEAD-IN-12** (58B) as reported in the patent literature and associated sources.

Parameter	Value	Species	Assay Type	Source
IC50	<100 nM	-	Biochemical Assay	[1] [2]
Half-life (t1/2)	3.6 h	Mouse	In vivo PK	[1] [2]
Oral Activity	Orally Active	Mouse	In vivo	[1] [2]

Signaling Pathway

TEAD-IN-12 functions by inhibiting the interaction between TEAD transcription factors and their co-activators, primarily YAP and TAZ. This interaction is a central node in the Hippo signaling pathway.



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Figure 1: The Hippo Signaling Pathway and the Mechanism of Action of **TEAD-IN-12**.

Experimental Protocols

The following are detailed methodologies for key experiments likely used in the characterization of **TEAD-IN-12**, based on standard practices for evaluating TEAD inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for TEAD-YAP Interaction

This assay is used to quantify the inhibitory effect of compounds on the protein-protein interaction between TEAD and YAP.

Materials:

- GST-tagged TEAD protein
- Biotinylated YAP peptide
- Europium-labeled anti-GST antibody (Donor)
- Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
- Assay buffer (e.g., PBS with 0.1% BSA and 0.1% Triton X-100)
- 384-well low-volume microplates
- **TEAD-IN-12** or other test compounds

Procedure:

- **Compound Plating:** Prepare serial dilutions of **TEAD-IN-12** in DMSO and dispense into the microplate.
- **Reagent Preparation:** Prepare a master mix of GST-TEAD and biotin-YAP in assay buffer.
- **Incubation:** Add the TEAD-YAP mixture to the compound-containing wells and incubate at room temperature for a specified time (e.g., 60 minutes) to allow for compound binding.

- **Detection:** Prepare a detection mix containing the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor. Add this mix to the wells.
- **Final Incubation:** Incubate the plate in the dark at room temperature for a specified time (e.g., 2-4 hours).
- **Data Acquisition:** Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- **Data Analysis:** Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the values against the compound concentration to determine the IC50.

Pan-TEAD Co-Immunoprecipitation (Co-IP) Assay

This assay is used to assess the ability of an inhibitor to disrupt the interaction of YAP with endogenous TEAD proteins in a cellular context.

Materials:

- Hippo-pathway dysregulated cancer cell line (e.g., NCI-H226)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-pan-TEAD antibody or anti-YAP antibody
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Elution buffer (e.g., SDS-PAGE loading buffer)
- SDS-PAGE gels and Western blotting reagents
- Antibodies for Western blotting (anti-TEAD, anti-YAP)

Procedure:

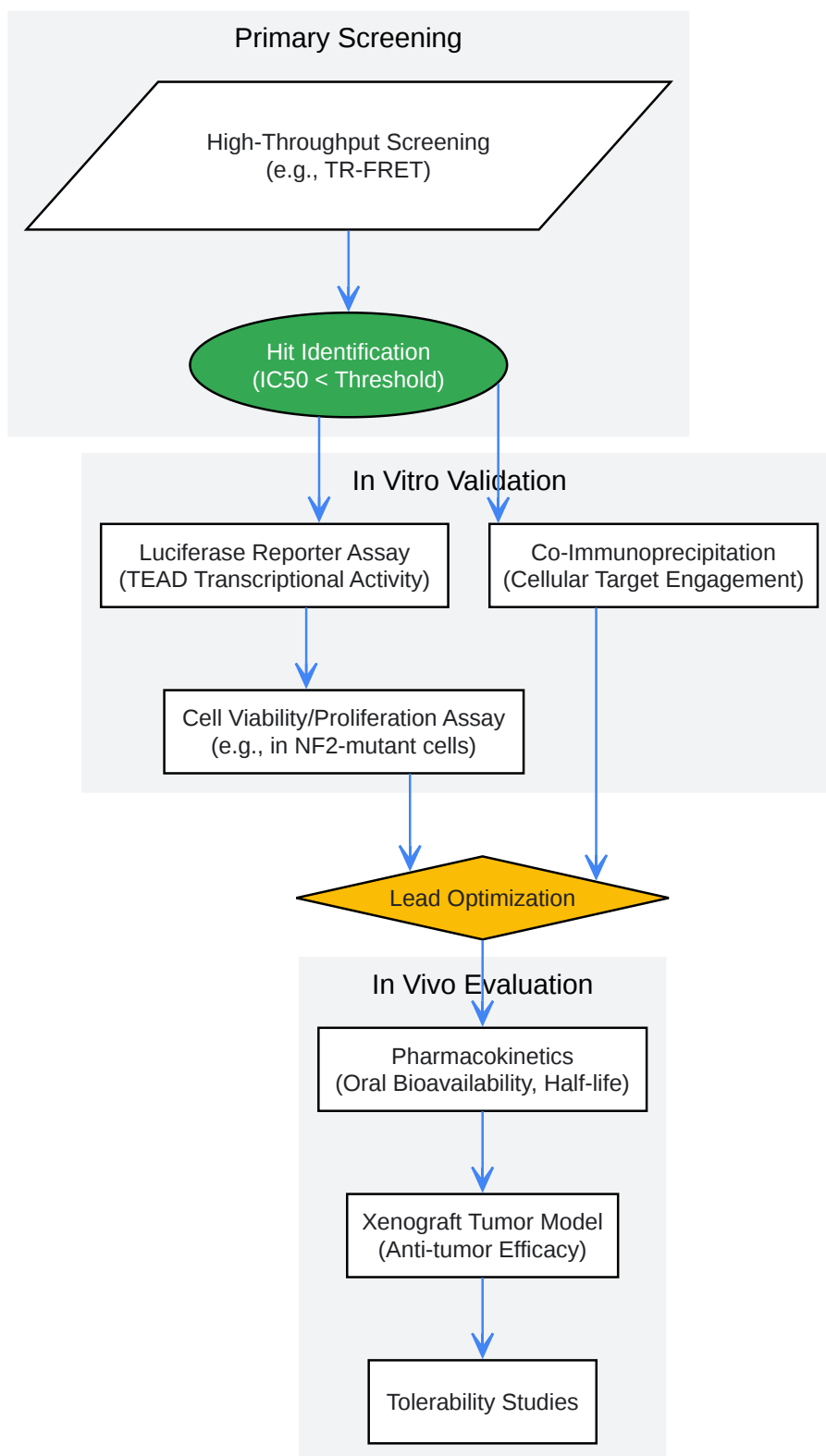
- **Cell Treatment:** Culture cells to an appropriate confluency and treat with varying concentrations of **TEAD-IN-12** or DMSO (vehicle control) for a specified duration (e.g., 24

hours).

- **Cell Lysis:** Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
- **Immunoprecipitation:** Incubate the cell lysate with the primary antibody (e.g., anti-pan-TEAD) overnight at 4°C with gentle rotation.
- **Bead Capture:** Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- **Washing:** Pellet the beads using a magnetic rack and wash several times with cold wash buffer to remove non-specific binding proteins.
- **Elution:** Elute the bound proteins from the beads by resuspending in elution buffer and heating at 95°C for 5-10 minutes.
- **Western Blot Analysis:** Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against TEAD and YAP to visualize the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated YAP with TEAD in the presence of **TEAD-IN-12** indicates inhibition of the interaction.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and validation of TEAD inhibitors like **TEAD-IN-12**.



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Figure 2: General experimental workflow for the discovery and validation of TEAD inhibitors.

Conclusion

TEAD-IN-12 represents a significant advancement in the development of targeted therapies against cancers driven by the Hippo pathway. The intellectual property surrounding this compound and its analogs provides a strong foundation for its further development. The data and protocols outlined in this guide offer valuable insights for researchers and drug development professionals working in this competitive and promising field of oncology. As more data from preclinical and potentially clinical studies become available, the full therapeutic potential of **TEAD-IN-12** will be further elucidated.

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References

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